methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a nitroanilino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 2-[[2-[N-(benzenesulfonyl)-3-aminoanilino]acetyl]amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoic acid.
Scientific Research Applications
Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzenesulfonyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 2-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate: Contains a chloro group instead of a nitro group.
Uniqueness
Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7S/c1-32-22(27)19-12-5-6-13-20(19)23-21(26)15-24(16-8-7-9-17(14-16)25(28)29)33(30,31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOOYFBXNQGRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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